1-Bromobutane-4,4,4-d3
Description
Specific Context of Deuterated Alkyl Halides in Scholarly Inquiry
Within the vast field of isotopically labeled compounds, deuterated alkyl halides serve as particularly valuable and versatile tools. Alkyl halides are foundational substrates in organic synthesis, and their deuterated forms open up specific avenues of investigation. A primary application is in the study of reaction mechanisms, particularly for investigating the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and the rate of a reaction that involves breaking this bond can be significantly slower. xmu.edu.cn By comparing the reaction rates of deuterated and non-deuterated alkyl halides, chemists can determine whether a C-H bond is broken in the rate-determining step of a reaction, providing crucial evidence for a proposed mechanism.
In recent years, deuterated alkyl halides have gained prominence in pharmaceutical research and drug discovery. Incorporating deuterium (B1214612) at specific sites in a drug molecule can alter its metabolic profile. nih.gov Since many drug metabolism pathways, often mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds, replacing these with stronger C-D bonds can slow down the metabolic rate. nih.gov This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites. Deuterated alkyl halides act as key building blocks or synthons for the synthesis of these more complex "heavy drugs". nih.govsci-hub.se
Recent advancements have focused on developing more efficient and environmentally friendly methods for synthesizing deuterated alkyl halides. xmu.edu.cn Electrochemical methods, for example, have emerged as a powerful technique for the dehalogenative deuteration of alkyl halides, often using inexpensive heavy water (D₂O) as the deuterium source. xmu.edu.cnresearchgate.netnih.gov These methods offer a sustainable alternative to traditional approaches that may rely on metal catalysts or toxic deuterating agents. xmu.edu.cn
Research Trajectories for 1-Bromobutane-4,4,4-d3 within Deuterium Chemistry
This compound (C₄H₆BrD₃) is a specifically labeled alkyl halide that has found utility in distinct areas of research. Its structure, with deuterium atoms placed at the terminal methyl group, makes it a valuable tool for introducing a deuterated butyl group into other molecules.
One significant application lies in its use as a derivatizing agent in analytical chemistry, particularly for metabolomics and the analysis of biomolecules. A notable example is a stable isotope-coded derivatization method for the comparative analysis of amino acids in biological samples like human serum. frontiersin.orgresearchgate.netrsc.org In this approach, one sample is derivatized with standard 1-bromobutane (B133212), while a second sample is derivatized with this compound. rsc.org The samples are then mixed and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netrsc.org Because the deuterated and non-deuterated derivatives have nearly identical chemical properties but different masses, they can be accurately compared and quantified, allowing for precise measurement of differences in amino acid concentrations between the samples. rsc.org
Furthermore, this compound serves as a precursor in the synthesis of more complex, specifically deuterated molecules. For instance, it has been used in the synthesis of deuterated versions of local anesthetics like procaine (B135) and tetracaine (B1683103). guidechem.com By incorporating the deuterated butyl group, researchers can study the metabolic fate and pharmacokinetic properties of these drugs. The presence of the deuterium label can also subtly alter physical properties, making it a useful probe in materials science studies. smolecule.com The research trajectories for this compound are thus centered on its role as a specialized analytical reagent and a synthetic building block for creating isotopically labeled molecules for mechanistic, metabolic, and materials science investigations.
Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 55724-42-0 guidechem.com |
| Molecular Formula | C₄H₆BrD₃ guidechem.com |
| Molecular Weight | 140.04 g/mol guidechem.combiosynth.com |
| Appearance | Colorless Liquid lookchemicals.com |
| Density | 1.303 g/cm³ biosynth.com |
| Boiling Point | 100-104 °C lookchemicals.com |
| Flash Point | 22 °C biosynth.com |
| Isotopic Enrichment | ≥98 atom % D cdnisotopes.com |
Physical and Chemical Properties of 1-Bromobutane (Non-deuterated)
| Property | Value |
| CAS Number | 109-65-9 wikipedia.org |
| Molecular Formula | C₄H₉Br nih.gov |
| Molecular Weight | 137.02 g/mol nih.gov |
| Appearance | Colorless liquid nih.gov |
| Density | 1.276 g/mL at 25 °C chemicalbook.com |
| Boiling Point | 101.4 °C wikipedia.org |
| Melting Point | -112 °C sigmaaldrich.com |
| Flash Point | 18 °C chemicalbook.com |
| Water Solubility | Insoluble nih.govchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,1,1-trideuteriobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPPKRYCTPRNTB-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481753 | |
| Record name | Butyl Bromide-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55724-42-0 | |
| Record name | Butyl Bromide-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55724-42-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodologies for the Chemical Synthesis of 1 Bromobutane 4,4,4 D3 and Analogous Deuterated Bromoalkanes
Strategies for Site-Specific Deuteration in Alkyl Chains
Achieving site-specific deuteration in alkyl chains is a significant challenge in synthetic organic chemistry. nih.gov Various methods have been developed to introduce deuterium (B1214612) at specific positions within a molecule, ranging from classical chemical reactions to modern electrochemical and catalytic approaches.
Dehalogenation-Deuteration Pathways with Deuterium Oxide (D₂O) and Metal Catalysts (e.g., Zinc)
A straightforward and economical method for preparing deuterated alkanes involves the dehalogenation of alkyl halides using a metal catalyst, such as zinc, with deuterium oxide (D₂O) as the deuterium source. sci-hub.seacs.org This method is advantageous due to the low cost and ready availability of D₂O. sci-hub.se The reaction proceeds through the formation of an organozinc intermediate, which then readily undergoes hydrolysis with D₂O to yield the deuterated product. acs.orgnih.gov
This approach has been successfully applied to a wide range of alkyl halides, including primary, secondary, and even some tertiary halides, affording high yields and excellent levels of deuterium incorporation (often up to 97%). sci-hub.se For instance, the dehalogenation of secondary alkyl bromides and iodides has been shown to proceed efficiently. sci-hub.se Mechanistic studies suggest the involvement of a radical process in the formation of the organozinc species. acs.orgnih.gov
Table 1: Examples of Dehalogenation-Deuteration with Zinc and D₂O
| Substrate | Product | Yield (%) | Deuterium Incorporation (%) |
|---|---|---|---|
| Secondary Alkyl Bromide | Deuterated Alkane | 88-97 | up to 97 |
| Secondary Alkyl Iodide | Deuterated Alkane | High | High |
| Primary Alkyl Bromide | Deuterated Alkane | 86 | High |
Data sourced from The Journal of Organic Chemistry. sci-hub.se
This method's operational simplicity and scalability make it a practical choice for synthesizing deuterated hydrocarbons. sci-hub.se
Copper-Catalyzed Redox-Neutral Deacylation Approaches for Alkyl Deuteration
A novel and highly selective method for site-specific and degree-controlled alkyl deuteration involves a copper-catalyzed redox-neutral deacylation process. nih.govorganic-chemistry.orgacs.org This strategy utilizes a methylketone (acetyl) group as a traceless activating group. nih.govnih.govorganic-chemistry.org The process is facilitated by N-methylpicolino-hydrazonamide (MPHA), which promotes an efficient C-C bond cleavage driven by aromatization. nih.govorganic-chemistry.org
This technique allows for the selective introduction of one, two, or three deuterium atoms at a specific site. nih.govorganic-chemistry.org A key advantage of this method is its redox-neutral nature and broad functional group tolerance. nih.govorganic-chemistry.orgacs.org The deuterium source for this reaction is D₂O, making it an efficient and cost-effective approach. nih.govorganic-chemistry.org The utility of this method has been demonstrated in the synthesis of various deuterated compounds, including the d2-analogue of Austedo. organic-chemistry.orgresearchgate.net
The degree of deuteration can be controlled by manipulating the reaction conditions and the deuteration state of the reagents. nih.govacs.org For example, mono-deuteration is achieved by ensuring the N-H hydrogen of the PAI intermediate is fully deuterated, while di-deuteration involves the initial α-deuteration of the ketone substrate. nih.govacs.org
Electrochemical Deuteration Protocols for Alkyl Halides
Electrochemical methods offer an environmentally friendly and efficient alternative for the dehalogenative deuteration of alkyl halides. chinesechemsoc.orgxmu.edu.cn These protocols typically avoid the use of transition metal catalysts and toxic deuterated reagents. xmu.edu.cn A common approach involves the electrocatalytic reduction of alkyl halides using D₂O as the deuterium source. xmu.edu.cnresearchgate.net
Recent advancements have demonstrated the facile and general electroreductive deuteration of unactivated alkyl halides (chlorides, bromides, and iodides) and pseudo-halides. nih.gov These reactions can be carried out at room temperature without the need for metal catalysts or external reductants. chinesechemsoc.org The process has been shown to be effective for primary, secondary, and even sterically hindered tertiary chlorides, resulting in excellent efficiency and high deuterium incorporation (up to 99%). nih.gov The practicality of this method is further highlighted by the fact that it can be performed using common batteries and electrodes. chinesechemsoc.org
Table 2: Key Features of Electrochemical Deuteration of Alkyl Halides
| Feature | Description |
|---|---|
| Deuterium Source | D₂O (low-cost) chinesechemsoc.orgnih.gov |
| Catalysts | Generally catalyst-free chinesechemsoc.org |
| Reaction Conditions | Room temperature chinesechemsoc.org |
| Substrate Scope | Primary, secondary, and tertiary alkyl halides nih.gov |
Synthesis from Deuterated Sulfonium (B1226848) Salt Reagents
A versatile strategy for introducing deuterated alkyl groups involves the use of deuterated sulfonium salt reagents. nih.govthieme-connect.com These reagents, specifically (dₙ-alkyl)diphenylsulfonium salts, can be prepared from their non-deuterated precursors using D₂O as the deuterium source in the presence of a base. nih.govthieme-connect.com
These deuterated sulfonium salts act as electrophilic alkylating agents and can be used to synthesize a variety of deuterated compounds. nih.govoup.com They can also be converted into other useful deuterated building blocks, such as dₙ-alkyl halides and a dₙ-alkyl azide. nih.gov More recently, dₙ-alkyl thianthrenium salts have been developed as both cation and radical sources for deuterated alkylation. oup.comchemrxiv.org These reagents have been successfully employed in photo-induced reactions to produce a range of regioselectively deuterium-incorporated alkyl compounds. chemrxiv.org This approach is particularly valuable for the late-stage functionalization of complex molecules and drug candidates. thieme-connect.com
Alternative Synthetic Routes for Deuterated Hydrocarbons from Halides
Beyond the specific methods detailed above, other synthetic routes exist for preparing deuterated hydrocarbons from halides. One such method involves the use of deuterated alkyl phosphonium (B103445) iodide salts as radical dₙ-alkylating reagents. chinesechemsoc.org These reagents are synthesized by a simple H/D exchange reaction with D₂O. chinesechemsoc.org They have been successfully used in photoinduced radical cascade reactions to synthesize dₙ-alkylated N-heterocycles with high deuterium content and excellent regioselectivity. chinesechemsoc.org
Another approach is the metallaphotoredox-catalyzed cross-electrophile coupling of deuterated alkyl thianthrenium salts. nih.gov This technique allows for the precise installation of a d₂-methylene motif at specific positions within a molecule, such as benzylic, allylic, or within alkyl chains. nih.gov
Evaluation of Isotopic Purity and Regioselectivity in Synthetic Products
The successful synthesis of a specifically deuterated compound like 1-bromobutane-4,4,4-d3 is contingent not only on the synthetic methodology but also on the rigorous evaluation of the final product's isotopic purity and regioselectivity. d-nb.info Inadequate control can lead to under- or over-deuteration, or deuteration at unintended positions, which can compromise the intended application of the labeled compound. d-nb.info
A combination of analytical techniques is typically employed for this purpose. High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic enrichment of a labeled compound. rsc.org By analyzing the full scan mass spectrum and integrating the isotopic ions, one can calculate the percentage of isotopic purity. rsc.org
Nuclear magnetic resonance (NMR) spectroscopy provides crucial information about the structural integrity of the molecule and the precise location of the deuterium atoms. rsc.org ¹H NMR can be used to quantify the degree of deuteration by observing the disappearance of signals corresponding to the replaced protons. Furthermore, ¹³C NMR and specialized techniques can confirm the regioselectivity of the deuteration. The combination of HR-MS and NMR allows for a comprehensive assessment of both the isotopic enrichment and the structural fidelity of the synthesized deuterated compounds. rsc.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Deuterium Oxide (D₂O) |
| Zinc |
| N-methylpicolino-hydrazonamide (MPHA) |
| Austedo (deutetrabenazine) |
| (dₙ-Alkyl)diphenylsulfonium salts |
| dₙ-Alkyl halides |
| dₙ-Alkyl azide |
| dₙ-Alkyl thianthrenium salts |
Advanced Synthetic Techniques for Deuterated Organic Building Blocks
The generation of deuterated building blocks, such as terminally deuterated alcohols and carboxylic acids, is foundational to the synthesis of more complex labeled molecules. Modern synthetic chemistry offers several advanced techniques that provide high levels of deuterium incorporation with excellent regioselectivity.
Hydrogen Isotope Exchange (HIE) Catalysis
Direct hydrogen-deuterium exchange is a powerful strategy that replaces C-H bonds with C-D bonds using a deuterium source, often heavy water (D₂O) or a deuterated solvent, in the presence of a catalyst.
Acid/Base Catalysis: Simple acid or base catalysis can facilitate H/D exchange, particularly for hydrogens adjacent to activating functional groups. For instance, studies on indole-3-butyric acid have shown that treatment with deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD) and D₂O can achieve high levels of deuterium incorporation. nih.govacs.org While effective, this method can sometimes require harsh conditions and may lead to reduced isotopic purity if the concentration of the protic acid is too high. nih.govacs.org
Transition Metal Catalysis: Homogeneous transition metal catalysts offer milder and often more selective deuteration pathways. Iridium, rhodium, and platinum complexes are particularly effective. molaid.comacademie-sciences.fr For example, iridium complexes have been used for the highly site-selective deuteration of N-heterocycles. molaid.com Platinum-based catalysts have been shown to effectively deuterate aromatic compounds in D₂O at elevated temperatures and pressures. pw.live The choice of ligand on the metal center is crucial for modulating the catalyst's activity and selectivity. academie-sciences.fr
Catalytic Reduction and Deuteration of Unsaturated Systems
Unsaturated compounds like alkenes and alkynes serve as versatile precursors for preparing deuterated alkanes and bromoalkanes.
Catalytic Deuteration of Alkenes: The catalytic deuteration of an alkene using deuterium gas (D₂) and a heterogeneous catalyst like palladium-on-carbon (Pd/C) is a well-established method for producing deuterated alkanes. rsc.org For instance, 1-bromohexane-1,1,2,2-d4 (B596676) can be prepared by first catalytically deuterating 1-hexene (B165129) to form hexane-1,1,2,2-d4, followed by bromination. rsc.org
Copper-Catalyzed Deuteration of Alkynes: More recent methods utilize copper catalysts for the deuteration of terminal alkynes. These systems can operate under mild conditions, are often air-stable, and use accessible deuterium sources to achieve excellent deuterium incorporation, providing valuable precursors for deuterated Z-alkenes and alkanes. scispace.com
Photochemical and Radical-Based Methods
Photoredox and radical-based reactions have emerged as powerful tools for deuteration under mild conditions, showing broad functional group tolerance.
Photo-induced Dehalogenative Deuteration: This technique allows for the specific incorporation of deuterium atoms by replacing a halogen. A general method employs a photocatalyst and a halogen-atom transfer (HAT) reagent, such as a phosphine, to dehalogenate alkyl halides, using D₂O as an economical deuterium source. This approach is notable for its wide scope and applicability to complex molecules. acs.org
Decarboxylative Deuteration: Aliphatic carboxylic acids can be precisely converted to their deuterated alkane counterparts through a synergistic photoredox and HAT catalysis. This method involves the radical decarboxylation of the acid, followed by a hydrogen atom transfer from a deuterated thiol catalyst (which undergoes rapid H/D exchange with D₂O). rsc.org This protocol is scalable and provides excellent deuterium incorporation at the site of the former carboxyl group. rsc.org
The table below summarizes key features of these advanced synthetic techniques.
| Technique | Catalyst/Reagent | Deuterium Source | Substrate Example | Key Advantages | Reference |
| HIE (Acid-Catalyzed) | D₂SO₄ | CD₃OD/D₂O | Indole-3-butyric acid | Simple reagents | nih.govacs.org |
| HIE (Transition Metal) | Iridium or Platinum complexes | D₂O or deuterated solvents | Aromatics, N-heterocycles | High selectivity, mild conditions | molaid.compw.live |
| Catalytic Deuteration | Pd/C | D₂ gas | 1-Hexene | Well-established, high D-incorporation | rsc.org |
| Copper-Catalyzed Deuteration | Copper(I) complex | D₂O | Terminal Alkynes | Mild, air-stable, good functional group tolerance | scispace.com |
| Dehalogenative Deuteration | Photocatalyst + Phosphine | D₂O | Alkyl Halides | Specific D-incorporation, mild conditions | acs.org |
| Decarboxylative Deuteration | Photocatalyst + Thiol | D₂O | Aliphatic Carboxylic Acids | Precise labeling, scalable, good functional group tolerance | rsc.org |
The following table provides more detailed findings on specific deuteration reactions relevant to the synthesis of deuterated building blocks.
| Reaction Type | Substrate | Conditions | Product | Deuterium Incorporation | Reference |
| Acid-Catalyzed HIE | Indole-3-butyric acid | 20 wt% D₂SO₄ in CD₃OD/D₂O, 95°C, 5h | Deuterated Indole-3-butyric acid | 97% (average) | nih.gov |
| Decarboxylative Deuteration | 4-Phenylvaleric acid | Ir photocatalyst, thiol catalyst, D₂O, blue LEDs, 10h | 1-Deuterio-3-phenylbutane | 99% | rsc.org |
| Dehalogenative Deuteration | 1-Bromoadamantane | fac-Ir(ppy)₃, Cy₃P, K₂HPO₄, D₂O/THF, blue LEDs, 24h | Adamantane-d₁ | 95% | acs.org |
These advanced methodologies enable the precise and efficient synthesis of a wide array of deuterated organic building blocks, which are indispensable for producing specifically labeled compounds like this compound for advanced scientific applications.
Mechanistic Investigations Utilizing 1 Bromobutane 4,4,4 D3 As a Molecular Probe
Application of Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidationwikipedia.orgacs.orgmdpi.comlibretexts.orgmdpi.comopenochem.orgacs.orglibretexts.org
Kinetic isotope effects are a cornerstone of physical organic chemistry, providing a sensitive probe into the mechanisms of chemical reactions. wikipedia.orglibretexts.orgnumberanalytics.com The substitution of an atom with its isotope can influence the reaction rate due to the mass difference, which in turn affects the vibrational frequencies of chemical bonds. wikipedia.orglibretexts.org A bond to a heavier isotope has a lower zero-point vibrational energy, making it stronger and requiring more energy to break. openochem.orglibretexts.org This difference in bond strength often leads to a slower reaction rate for the heavier isotopologue, a phenomenon known as a "normal" kinetic isotope effect (kH/kD > 1). wikipedia.orgmdpi.com Conversely, an "inverse" kinetic isotope effect (kH/kD < 1) is observed when the deuterated compound reacts faster. mdpi.comopenochem.orgacs.org
Primary Deuterium (B1214612) Kinetic Isotope Effects in C–D Bond-Breaking Processesopenochem.orgacs.orglibretexts.org
Primary deuterium kinetic isotope effects are observed when the bond to the deuterium atom is broken or formed in the rate-determining step of a reaction. openochem.orgprinceton.edu The magnitude of the primary KIE is a direct reflection of the changes in the carbon-hydrogen (or carbon-deuterium) bond during the transition state. For a C-H bond cleavage, typical primary KIEs (kH/kD) at room temperature are in the range of 6 to 8. openochem.org This significant rate difference arises because the C-H bond has a higher zero-point energy than a C-D bond, leading to a lower activation energy for the C-H bond cleavage. openochem.orglibretexts.org The observation of a substantial primary KIE is strong evidence that the C-H bond is indeed being broken in the rate-limiting step of the reaction. princeton.eduresearchgate.net
Secondary Deuterium Kinetic Isotope Effects and Transition State Characterizationwikipedia.orgacs.orglibretexts.org
Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. openochem.orgprinceton.edu Despite the remote position of the isotope, it can still influence the reaction rate by affecting the vibrational frequencies of the molecule, particularly in the transition state. openochem.org The magnitude and direction (normal or inverse) of the SKIE can provide valuable information about changes in hybridization and the steric environment of the reaction center as it progresses from the reactant to the transition state. wikipedia.org For instance, a change in hybridization from sp3 to sp2 at the reaction center often leads to a normal SKIE (kH/kD > 1), while a change from sp2 to sp3 typically results in an inverse SKIE (kH/kD < 1). wikipedia.org
KIEs in Nucleophilic Substitution (Sɴ2) Reactions Involving Deuterated Methyl Halideswikipedia.orglibretexts.org
In the context of bimolecular nucleophilic substitution (Sɴ2) reactions, the study of kinetic isotope effects using deuterated substrates like methyl halides has been particularly insightful. Gas-phase studies of Sɴ2 reactions have revealed that deuteration of the methyl halide often leads to moderate inverse kinetic isotope effects (kH/kD < 1). acs.orgacs.orgresearchgate.net This inverse effect is attributed to the tightening of C-H bending vibrations in the transition state compared to the reactant. As the nucleophile attacks and the leaving group departs, the non-reacting C-H bonds become sterically more constrained, leading to an increase in their vibrational frequencies and a lower zero-point energy for the deuterated species in the transition state.
For example, the reaction of chloride ion (Cl⁻) with methyl bromide (CH₃Br) and its deuterated analog (CD₃Br) shows a significant inverse KIE. researchgate.net This observation is consistent with a classic Sɴ2 transition state where the carbon atom is pentacoordinate and the non-participating hydrogen (or deuterium) atoms experience increased steric compression.
| Reaction | kH/kD | Reference |
|---|---|---|
| F⁻ + CH₃Br | 0.89 ± 0.04 | acs.org |
| Cl⁻ + CH₃Br | 0.77 ± 0.03 | researchgate.net |
| Cl⁻ + CH₃I | 0.84 ± 0.01 | researchgate.net |
| Br⁻ + CH₃I | 0.76 ± 0.01 | researchgate.net |
KIEs in Elimination (E2) Reactions with Deuterated Alkyl Halidesopenochem.org
In contrast to Sɴ2 reactions, bimolecular elimination (E2) reactions typically exhibit normal primary kinetic isotope effects when a β-hydrogen is replaced with deuterium. mdpi.comlibretexts.orglibretexts.org This is because the C-H bond at the β-position is broken in the rate-determining step of the E2 mechanism. libretexts.orglibretexts.org The magnitude of this KIE can provide information about the nature of the E2 transition state, specifically the extent of C-H bond cleavage.
For instance, the reaction of 2-bromopropane (B125204) with sodium ethoxide shows a kH/kD of 6.7, which is a substantial primary KIE, indicating that the C-H bond is significantly broken in the transition state. libretexts.orglibretexts.org In the case of 1-bromobutane-4,4,4-d3, while the deuteration is at the δ-position and not the β-position where elimination occurs, studies on similar systems with deuterated alkyl halides have established the utility of KIEs in distinguishing between E2 and Sɴ2 pathways. mdpi.commdpi.com E2 reactions consistently show normal KIEs due to β-deuteration, while Sɴ2 reactions often exhibit inverse KIEs upon α-deuteration. mdpi.com
| Reaction Type | Isotopic Substitution Position | Typical kH/kD Value | Reference |
|---|---|---|---|
| E2 | β-hydrogen | > 1 (Normal) | mdpi.comlibretexts.org |
| Sɴ2 | α-hydrogen | < 1 (Inverse) | mdpi.comresearchgate.net |
KIEs in Radical Atom Abstraction Processes (e.g., Methyl and Trifluoromethyl Radicals)princeton.educolumbia.edu
Kinetic isotope effects are also instrumental in studying the mechanisms of radical reactions, such as hydrogen atom abstraction. The abstraction of a hydrogen atom by a radical species involves the breaking of a C-H bond, and thus, a primary KIE is expected. The magnitude of the KIE can provide insights into the transition state of the hydrogen abstraction step.
Deuterium Exchange Studies in Organic Reactionsacs.orgharvard.edu
Deuterium exchange studies, where hydrogen atoms in a molecule are swapped with deuterium from a deuterated solvent or reagent, can provide valuable information about reaction mechanisms, particularly the presence and nature of intermediates. The preparation of this compound itself involves the reaction of 1-butanol-4,4,4-d3. harvard.edu The study of deuterium exchange in related systems has shed light on the reactivity of different C-H bonds. For example, research on the exchange reactions of alkanes has shown that the rates and extent of deuterium incorporation can vary depending on the structure of the alkane. harvard.edu While specific deuterium exchange studies focusing on this compound are not extensively documented in the provided search results, the general methodology remains a powerful tool for probing reaction pathways where reversible C-H bond activation can occur.
Spectroscopic and Analytical Characterization Methodologies for Deuterated Bromoalkanes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Localization and Purity Assessment
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and it is particularly powerful in the analysis of isotopically labeled compounds. By examining the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-Bromobutane-4,4,4-d3, a combination of ¹H, ²H, and ¹³C NMR experiments offers a comprehensive characterization.
In the ¹H NMR spectrum of standard 1-bromobutane (B133212), one would expect to see four distinct signals corresponding to the four different proton environments. The terminal methyl (CH₃) protons typically appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) group. The two internal methylene groups appear as complex multiplets, and the methylene group attached to the bromine atom (CH₂Br) is the most deshielded, appearing furthest downfield.
For this compound, the most significant difference in the ¹H NMR spectrum is the absence of the signal corresponding to the terminal methyl group, as these protons have been replaced by deuterium (B1214612). Consequently, the signal for the adjacent methylene group (at C3) simplifies from a sextet to a triplet, as it is now only coupled to the two protons on C2. The presence of a very small, residual triplet at the chemical shift expected for the CH₃ group can be used to quantify the level of any remaining non-deuterated 1-bromobutane, thus assessing the isotopic purity.
Table 1: Predicted ¹H NMR Spectral Data for 1-Bromobutane vs. This compound
| Protons | 1-Bromobutane | This compound |
| H1 (-CH₂Br) | Triplet | Triplet |
| H2 (-CH₂-) | Multiplet | Multiplet |
| H3 (-CH₂-) | Sextet | Triplet |
| H4 (-CH₃) | Triplet | Signal Absent |
Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength.
Deuterium Nuclear Magnetic Resonance (²H NMR or D-NMR) spectroscopy is a direct method for observing deuterium nuclei. It is a powerful technique to confirm the successful incorporation of deuterium into the target molecule and to verify its specific location. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same chemical environment. nih.gov
For this compound, the ²H NMR spectrum would exhibit a single prominent signal corresponding to the deuterium atoms at the C4 position. The presence of this signal provides unequivocal evidence of deuteration at the intended site. The integration of this signal, often relative to a known internal standard, can be used to quantify the extent of deuterium incorporation, providing a measure of the isotopic enrichment. Due to the quadrupolar nature of the deuterium nucleus, the signals in ²H NMR are typically broader than in ¹H NMR.
Table 2: Predicted ²H NMR Spectral Data for this compound
| Deuterons | Predicted Chemical Shift (δ) ppm | Multiplicity |
| D4 (-CD₃) | ~0.9 | Singlet (broad) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single sharp peak, allowing for the straightforward determination of the number of different carbon environments.
For 1-bromobutane, the ¹³C NMR spectrum shows four distinct signals, one for each carbon atom. The carbon attached to the electronegative bromine atom (C1) is the most deshielded and appears furthest downfield.
In the ¹³C NMR spectrum of this compound, the deuteration at C4 introduces two key observable effects:
Isotope Shift: The resonance of the deuterated carbon (C4) will be shifted slightly upfield compared to its non-deuterated counterpart. This is known as the deuterium isotope effect. Smaller upfield shifts may also be observed for the adjacent carbons (C3 and C2).
C-D Coupling: The signal for the C4 carbon will be split into a multiplet due to coupling with the three deuterium nuclei. Since the spin quantum number of deuterium is 1, a CD₃ group will appear as a septet (following the 2nI+1 rule, where n=3 and I=1).
The presence of this characteristic septet for the C4 signal, along with the upfield isotope shift, provides definitive confirmation of the deuteration site. The absence of a singlet at the chemical shift corresponding to a non-deuterated C4 further attests to the high isotopic purity of the compound.
Table 3: Predicted ¹³C NMR Spectral Data for 1-Bromobutane vs. This compound
| Carbon | 1-Bromobutane | This compound |
| C1 (-CH₂Br) | Singlet | Singlet (minor upfield shift) |
| C2 (-CH₂-) | Singlet | Singlet (minor upfield shift) |
| C3 (-CH₂-) | Singlet | Singlet (minor upfield shift) |
| C4 (-CH₃) | Singlet | Septet (significant upfield shift) |
Mass Spectrometry (MS) for Isotopic Abundance, Molecular Weight Confirmation, and Structural Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. For isotopically labeled compounds, MS is essential for confirming the incorporation of the heavier isotope and for quantifying the level of isotopic enrichment.
For this compound, the molecular ion peak (M⁺) in the mass spectrum will be shifted by +3 mass units compared to non-deuterated 1-bromobutane, reflecting the replacement of three hydrogen atoms (mass ≈ 1 amu) with three deuterium atoms (mass ≈ 2 amu). The presence of two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio will result in two molecular ion peaks (M⁺ and M+2⁺) for both the deuterated and non-deuterated compounds.
By comparing the relative intensities of the molecular ion peaks of the deuterated and any residual non-deuterated compound, the isotopic purity can be accurately determined. The fragmentation pattern can also provide structural confirmation. For example, the loss of a propyl radical from the molecular ion of 1-bromobutane would result in a fragment ion. In the deuterated analogue, the corresponding fragment would retain the deuterium atoms, leading to a predictable mass shift in the fragment ion spectrum.
Table 4: Expected Molecular Ion Peaks in the Mass Spectrum of 1-Bromobutane and this compound
| Compound | Molecular Ion (with ⁷⁹Br) | Molecular Ion (with ⁸¹Br) |
| 1-Bromobutane | m/z 136 | m/z 138 |
| This compound | m/z 139 | m/z 141 |
Infrared (IR) Spectroscopy for Vibrational Analysis of Deuterated Bonds
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. Different types of bonds vibrate at characteristic frequencies, making IR spectroscopy a useful tool for identifying functional groups.
The substitution of hydrogen with deuterium results in a significant change in the vibrational frequency of the C-H bond. Because deuterium is approximately twice as heavy as hydrogen, the C-D stretching vibration occurs at a lower frequency (wavenumber) than the corresponding C-H stretch. This relationship can be approximated by the formula:
νC-D ≈ νC-H / √2
In the IR spectrum of this compound, the characteristic C-H stretching vibrations of the methyl group, typically observed in the range of 2850-3000 cm⁻¹, will be absent. Instead, new absorption bands corresponding to the C-D stretching vibrations will appear at a lower frequency, generally in the range of 2100-2250 cm⁻¹. The presence of these C-D stretching bands and the disappearance of the terminal CH₃ stretching bands provide strong evidence for the successful deuteration of the methyl group.
Table 5: Characteristic IR Absorption Frequencies for 1-Bromobutane vs. This compound
| Vibrational Mode | 1-Bromobutane (cm⁻¹) | This compound (cm⁻¹) |
| C-H stretch (sp³) | 2850-3000 | Present for CH₂ groups |
| C-D stretch | Absent | ~2100-2250 |
Applications of 1 Bromobutane 4,4,4 D3 in Isotopic Tracing and Metabolic Pathway Analysis
Stable Isotope-Coded Derivatization for Comparative Analysis of Biomolecules
Stable isotope-coded derivatization (SICD) is a powerful technique used in mass spectrometry for the precise relative quantification of biomolecules between two or more samples. This method involves chemically modifying a target functional group within a molecule with reagents that are chemically identical but isotopically distinct. 1-Bromobutane-4,4,4-d3, in conjunction with its non-deuterated (d0) counterpart, 1-bromobutane (B133212), is an exemplary reagent pair for this purpose.
The strategy involves taking two different biological samples (e.g., a control sample and a treated sample) and derivatizing them separately. The control sample is reacted with the "light" reagent (1-bromobutane), while the treated sample is reacted with the "heavy" reagent (this compound). The bromine atom makes the reagent an effective alkylating agent for nucleophilic functional groups found in biomolecules, such as the amino, carboxyl, and thiol groups. rsc.org
After the derivatization reactions are complete, the two samples are mixed in a 1:1 ratio and analyzed by liquid chromatography-mass spectrometry (LC-MS). Because the light and heavy derivatives are chemically identical, they co-elute during chromatography. However, they are readily distinguished by the mass spectrometer due to the +3 Dalton mass difference imparted by the three deuterium (B1214612) atoms in the heavy reagent. The relative abundance of a specific biomolecule in the two original samples can be accurately determined by comparing the signal intensities of the light (d0) and heavy (d3) isotopic peaks.
A notable application of this technique is in the comparative analysis of amino acids in biological fluids like human serum. rsc.orgfrontiersin.orgsigmaaldrich.com In one such method, multiple functional groups on the amino acids (amino, carboxyl, and phenolic hydroxyl groups) were derivatized with either 1-bromobutane or this compound. rsc.orgsigmaaldrich.com This butylation not only attached the isotopic code but also increased the hydrophobicity of the amino acids, improving their chromatographic separation. rsc.org This approach allows for the sensitive and precise comparison of amino acid profiles between different physiological or pathological states.
| Amino Acid | Functional Groups Derivatized | Mass Shift with 1-Bromobutane (d0) | Mass Shift with this compound (d3) | Observed Mass Difference (d3 - d0) |
|---|---|---|---|---|
| Alanine | Amino, Carboxyl | +114 Da | +120 Da | +6 Da |
| Cysteine | Amino, Carboxyl, Thiol | +171 Da | +180 Da | +9 Da |
| Tyrosine | Amino, Carboxyl, Phenolic Hydroxyl | +171 Da | +180 Da | +9 Da |
| Aspartic Acid | Amino, 2x Carboxyl | +171 Da | +180 Da | +9 Da |
Role in Tracing Metabolic Pathways in Biological Systems
Isotopic tracing is a fundamental technique for elucidating metabolic pathways, allowing researchers to follow the journey of a molecule through a series of biochemical reactions within a cell or organism. nih.gov Stable isotopes like deuterium (²H) are invaluable for these studies as they are non-radioactive and can be detected by mass spectrometry. This compound can act as a precursor to introduce a deuterated butyl group into a metabolic system.
The process begins by using this compound to synthesize a labeled version of a metabolic precursor or substrate. This labeled molecule, containing the d3-butyl moiety, is then introduced into a biological system, such as a cell culture or a whole organism. researchgate.net As the cells metabolize the labeled precursor, the d3-butyl group is carried through the metabolic pathway and incorporated into various downstream metabolites.
At specific time points, the cells or tissues are harvested, and the metabolites are extracted and analyzed by mass spectrometry. The mass spectrometer can selectively detect the molecules that contain the deuterium label due to their increased mass. By identifying these labeled downstream products, scientists can piece together the steps of the metabolic pathway and quantify the flow of metabolites through it, a concept known as metabolic flux analysis. nih.govresearchgate.net This approach has been instrumental in understanding both normal physiology and the metabolic dysregulation that occurs in diseases. bohrium.commdpi.com
For instance, a hypothetical study could involve synthesizing a deuterated fatty acid precursor using this compound. After introducing this tracer to cells, the appearance of the d3 label in complex lipids like phospholipids (B1166683) or triglycerides would confirm the pathways of fatty acid uptake and incorporation.
| Metabolic Step | Compound | Molecular Formula (Unlabeled) | Molecular Formula (d3-Butyl Labeled) | Expected Mass Shift |
|---|---|---|---|---|
| Precursor Synthesis | Substrate-d3 | - | CxHy-4D3BrOz | - |
| Step 1 Metabolite | Metabolite A | CaHbOc | Ca+4Hb+6D3Oc | +59.08 Da |
| Step 2 Metabolite | Metabolite B | CdHeOf | Cd+4He+6D3Of | +59.08 Da |
| Final Product | Complex Lipid | CgHhOiPj | Cg+4Hh+6D3OiPj | +59.08 Da |
Utilization in Quantitative Mass Spectrometry for Metabolomics and Proteomics
Accurate quantification is a major challenge in mass spectrometry-based metabolomics and proteomics due to factors like ionization suppression and sample loss during preparation. The use of stable isotope-labeled internal standards is the gold standard method to achieve accurate and precise quantification. clearsynth.com These standards are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by the mass spectrometer.
This compound is a valuable building block for the chemical synthesis of these deuterated internal standards. nih.govumsl.edu A known quantity of the synthesized deuterated standard is spiked into a biological sample before any sample processing steps. The standard experiences the same extraction inefficiencies, derivatization yields, and matrix effects as the endogenous, unlabeled analyte. By measuring the ratio of the mass spectrometer signal of the endogenous analyte to that of the known amount of the deuterated internal standard, the absolute concentration of the analyte in the original sample can be calculated with high accuracy. nih.gov
In metabolomics , this approach is widely used to quantify small molecules. For example, to measure the concentration of a specific thiol-containing metabolite (like glutathione), a deuterated standard could be synthesized. uky.edunih.gov Similarly, deuterated standards for vitamin D metabolites have been created to enable precise measurement in human serum. nih.govnih.gov
In proteomics , this compound can be used as a deuterated alkylating agent for the relative or absolute quantification of proteins. nih.gov A common strategy in "bottom-up" proteomics involves digesting proteins into peptides and analyzing them by LC-MS. Alkylating agents are used to cap cysteine residues. By using a light (d0) and heavy (d3) version of the alkylating agent to label two different samples, the relative abundance of cysteine-containing peptides, and thus their parent proteins, can be compared. nih.govresearchgate.net This provides a robust method for differential expression proteomics. nih.gov
| Analyte Type | Analyte (Endogenous) | m/z (Light) | Internal Standard (Synthesized with d3-precursor) | m/z (Heavy) | Quantification Principle |
|---|---|---|---|---|---|
| Metabolite | Metabolite-SH | [M+H]+ | Metabolite-S-Butyl-d3 | [M+H+59.08]+ | Ratio of Peak Areas (Light/Heavy) |
| Peptide | Peptide-Cys-SH | [M+H]+ | Peptide-Cys-S-Butyl-d3 | [M+H+59.08]+ | Ratio of Peak Areas (Light/Heavy) |
Computational and Theoretical Chemistry Studies of Deuterated Alkyl Halides
Density Functional Theory (DFT) Calculations for Understanding Bonding and Reactivity
The primary effect of deuteration is the alteration of the vibrational frequencies of the C-D bonds compared to C-H bonds, a consequence of the increased mass of deuterium (B1214612). This change in zero-point vibrational energy (ZPVE) can be accurately calculated using DFT. A C–H bond is generally weaker by about 5 kJ/mol compared to a corresponding C–D bond libretexts.orglibretexts.org. DFT calculations can quantify this difference in bond dissociation energy, which is a critical factor in reactions involving the cleavage of these bonds.
Theoretical Predictions of Kinetic Isotope Effects and Reaction Energetics
One of the most powerful applications of computational chemistry in studying deuterated compounds is the theoretical prediction of kinetic isotope effects (KIEs). The KIE is the ratio of the reaction rate of the non-deuterated compound to that of the deuterated one (kH/kD). Theoretical calculations can provide valuable insights into reaction mechanisms by comparing predicted KIEs with experimental values. For 1-bromobutane-4,4,4-d3, the primary reactions of interest are nucleophilic substitution (SN2) and elimination (E2).
In an E2 elimination reaction , a base removes a proton from the carbon adjacent to the leaving group. Since the C-H (or C-D) bond is broken in the rate-determining step, a significant primary KIE is expected. Theoretical models predict that E2 reactions typically exhibit large "normal" deuterium KIEs, often in the range of 2 to 7. researchgate.net The reaction of 2-bromopropane (B125204) with sodium ethoxide, for example, is 6.7 times faster than its deuterated counterpart, providing strong evidence for an E2 mechanism where the C-H bond is broken in the rate-determining step. libretexts.org Computational models can calculate the vibrational frequencies of the reactant and the transition state, allowing for the prediction of the KIE.
For an SN2 reaction , where a nucleophile attacks the carbon bearing the leaving group, the C-H bonds at the reacting center are not broken. However, changes in hybridization from sp3 in the reactant to a more sp2-like character in the trigonal bipyramidal transition state can lead to a secondary KIE. masterorganicchemistry.comchemistrysteps.com SN2 reactions typically show small "inverse" KIEs (kH/kD < 1) or values close to unity (0.8 to 1.0). researchgate.net Theoretical calculations using methods like Canonical Variational Theory with Small Curvature Tunneling (CVT/SCT) can be benchmarked against experimental values to refine the computational models. nih.gov
The following table presents theoretically predicted KIEs for analogous alkyl halide reactions, illustrating the typical magnitudes for E2 and SN2 mechanisms.
| Reaction Type | Model System | Predicted kH/kD | Significance |
|---|---|---|---|
| E2 Elimination | CH3CH2CH2Br + NaOEt | ~6.7 | Indicates C-H bond breaking in the rate-determining step. princeton.edu |
| SN2 Substitution | F⁻(H₂O) + CH₃Br | ~0.92 | Reflects changes in vibrational frequencies at the transition state without C-H bond cleavage. nih.gov |
| SN2 Substitution | CN⁻ + CH₃Cl | ~0.99 | A secondary α-deuterium KIE close to unity is characteristic of many SN2 reactions. sci-hub.se |
Reaction energetics are also a key focus of theoretical predictions. The activation energy for a reaction involving C-D bond cleavage is generally higher than that for C-H bond cleavage due to the lower zero-point energy of the C-D bond. libretexts.orgopenstax.org Computational methods can accurately calculate these differences in activation barriers, providing a quantitative understanding of the reaction energetics.
Modeling of Reaction Pathways and Transition State Structures with Deuterium Substitution
Computational chemistry allows for the detailed exploration of reaction pathways and the characterization of transition state (TS) structures. For this compound, this involves modeling the potential energy surface for both SN2 and E2 reactions.
In modeling the E2 reaction pathway , the concerted mechanism involving the base, the β-hydrogen (or deuterium), the carbon atoms forming the double bond, and the leaving group is examined. libretexts.orglibretexts.org The geometry of the transition state, particularly the degree of C-D bond cleavage and C=C bond formation, can be precisely determined. Deuterium substitution at the C4 position would be expected to raise the energy of the E2 transition state due to the stronger C-D bond, leading to a slower reaction rate, consistent with a primary KIE. The anti-periplanar arrangement of the abstracted deuterium and the bromine leaving group is generally favored in the transition state to allow for optimal orbital overlap for the forming π-bond. openstax.orgmasterorganicchemistry.com
For the SN2 reaction pathway , modeling focuses on the backside attack of the nucleophile, leading to inversion of configuration at the electrophilic carbon. masterorganicchemistry.comchemistrysteps.com The transition state is a trigonal bipyramidal structure where the nucleophile and the leaving group are in apical positions. masterorganicchemistry.com Deuteration at the C4 position is a secondary change and does not directly participate in the bond-forming or bond-breaking processes at the reaction center (C1). However, computational models can probe the subtle electronic and steric effects of the -CD3 group on the stability of the transition state. Theoretical calculations have shown that the structure of the SN2 transition state can be influenced by the nature of the nucleophile, substrate, and leaving group, and deuterium substitution can be used as a sensitive probe for these structural variations. nih.gov
The table below summarizes key computational findings regarding the transition state structures for typical SN2 and E2 reactions of alkyl halides.
| Reaction Type | Key Features of the Transition State | Effect of Deuterium Substitution (at β-carbon for E2) |
|---|---|---|
| E2 Elimination | Concerted mechanism with anti-periplanar geometry of H and leaving group. Significant C-H bond breaking and C=C bond formation. openstax.orgmasterorganicchemistry.com | Increased activation energy due to stronger C-D bond. libretexts.org |
| SN2 Substitution | Trigonal bipyramidal geometry at the central carbon with the nucleophile and leaving group in apical positions. masterorganicchemistry.com | Minor changes in vibrational frequencies leading to a secondary KIE. researchgate.net |
Quantum-Chemical Investigations of Intermolecular Interactions Involving C-D Bonds
Quantum-chemical methods are essential for investigating the nature and strength of non-covalent interactions, which play a crucial role in the condensed-phase behavior of molecules. For this compound, the presence of C-D bonds can influence intermolecular forces such as van der Waals interactions and weak hydrogen bonds.
The physical basis for the effect of deuteration on noncovalent interactions stems from differences in the polarizability and vibrational properties of C-D versus C-H bonds. researchgate.net The C-D bond is slightly less polarizable than the C-H bond. This can lead to subtle differences in London dispersion forces, which are a key component of van der Waals interactions. High-level ab initio calculations can be used to quantify these small changes in interaction energies.
Furthermore, C-D bonds can act as weak hydrogen bond donors in what are known as C-D···X interactions, where X is an electronegative atom like oxygen or bromine. Quantum-chemical calculations, particularly those employing methods that accurately describe dispersion and electrostatic interactions, can be used to determine the geometry and energetics of these weak interactions. The strength of a C-D···X hydrogen bond is generally slightly weaker than the corresponding C-H···X bond. This is because the lower zero-point energy of the C-D stretching vibration results in a slightly smaller dipole moment for the C-D bond compared to the C-H bond.
Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion terms. This allows for a detailed analysis of how deuteration affects each component of the intermolecular interaction. Such studies have shown that while the individual energy differences are small, their cumulative effect can be significant in large molecular systems or in processes where many such interactions are involved. escholarship.org
Advanced Research Frontiers and Future Directions
Integration of Deuterated Reagents in Complex Organic Synthesis and Drug Discovery
The use of deuterated reagents like 1-Bromobutane-4,4,4-d3 is a cornerstone of modern medicinal chemistry and complex organic synthesis. In drug discovery, replacing hydrogen with deuterium (B1214612) at specific molecular sites can profoundly alter a drug's metabolic fate. This is due to the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond. clearsynthdiscovery.comunibestpharm.com This subtle modification can lead to significant improvements in a drug's pharmacokinetic profile. nih.gov
A notable application of this compound is in the synthesis of specifically deuterated local anesthetics such as procaine (B135) and tetracaine (B1683103). guidechem.com By using this deuterated building block, researchers can introduce a stable isotopic label into the butyl group of these molecules. This allows for detailed studies of their metabolic pathways and interactions with biological membranes, such as phosphatidylethanolamine (B1630911) bilayers, using techniques like deuterium nuclear magnetic resonance (2H NMR). nih.gov The parent compound, 1-bromobutane (B133212), is widely used as an alkylating agent to introduce butyl groups in the synthesis of a vast range of organic compounds, including pharmaceuticals and agrochemicals, underscoring the synthetic potential of its deuterated counterpart. europeanbusinessmagazine.comnbinno.com
| Advantage | Description | Reference |
|---|---|---|
| Improved Metabolic Stability | The stronger C-D bond slows enzymatic cleavage, increasing the drug's half-life. | clearsynthdiscovery.comunibestpharm.com |
| Reduced Toxic Metabolite Formation | Altering metabolic pathways can decrease the production of harmful byproducts. | unibestpharm.comresearchgate.net |
| Enhanced Bioavailability | Slower first-pass metabolism can increase the concentration of the active drug in circulation. | researchgate.net |
| Increased Efficacy | A longer duration of action can lead to improved therapeutic effects. | nih.gov |
| Potential for Lower Dosage | Improved pharmacokinetics may allow for smaller or less frequent doses, improving patient adherence. | nih.gov |
Development of Novel and Green Deuteration Methodologies
The increasing demand for deuterated compounds has spurred the development of more efficient, selective, and environmentally sustainable deuteration methods. marquette.edu Traditional methods often require harsh conditions or multi-step syntheses, but modern approaches focus on catalysis and late-stage functionalization, which introduce deuterium into a molecule in the final steps of a synthetic sequence. thieme-connect.dechemistryviews.org
Catalytic transfer deuteration is an emerging technique that avoids the use of pressurized deuterium (D₂) gas, instead employing readily available and safer deuterium donors like deuterium oxide (D₂O). marquette.edunih.govbohrium.com These methods, often utilizing transition metal catalysts such as palladium or iridium, offer high selectivity for incorporating deuterium into specific molecular sites like alkenes and alkynes. marquette.eduresearchgate.net
Another significant advancement is the direct, late-stage C-H deuteration of organic compounds. nih.govresearchgate.net This strategy allows for the precise replacement of hydrogen with deuterium on a complex molecule, such as a drug candidate, without the need for a complete re-synthesis. thieme-connect.de These reactions can be directed by existing functional groups within the molecule to achieve high regioselectivity. thieme-connect.de Photocatalysis has also emerged as a powerful tool, using visible light to induce deuteration under mild, metal-free conditions with D₂O as the deuterium source. rsc.orgresearchgate.net Furthermore, biocatalytic methods employing enzymes offer near-perfect stereo- and isotopic selectivity for asymmetric deuteration under ambient conditions. nih.gov
| Methodology | Description | Advantages | Reference |
|---|---|---|---|
| Catalytic Transfer Deuteration | Uses a catalyst to transfer deuterium from a donor (e.g., D₂O) to a substrate. | Avoids D₂ gas, uses safer reagents, offers new selectivities. | marquette.edunih.govbohrium.com |
| Late-Stage C-H Deuteration | Directly replaces C-H bonds with C-D bonds on a complex molecule. | Atom-economical, avoids lengthy re-synthesis, suitable for complex molecules. | chemistryviews.orgnih.gov |
| Photocatalytic Deuteration | Uses visible light to drive the deuteration reaction, often with D₂O. | Mild conditions, sustainable energy source, metal-free options. | rsc.orgresearchgate.net |
| Biocatalytic Deuteration | Employs enzymes to perform highly selective asymmetric deuteration. | Exceptional selectivity (chemo-, stereo-, isotopic), mild, aqueous conditions. | nih.gov |
Expanding the Scope of Isotopic Tracing Applications in Diverse Scientific Disciplines
Isotopic labeling with stable isotopes like deuterium is an indispensable tool for tracing the journey of molecules through chemical or biological systems. simsonpharma.com By incorporating a deuterium label, which can be detected by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, scientists can track the absorption, distribution, metabolism, and excretion (ADME) of drugs and other compounds. thalesnano.comresearchgate.net
This compound serves as a precursor for introducing a deuterated butyl group into larger molecules. Once incorporated, this isotopic tag allows researchers to follow the fate of that specific part of the molecule. For example, in the study of deuterated procaine and tetracaine synthesized from this compound, the deuterium label helps in understanding how these drugs are metabolized and how they interact with cell membranes. nih.gov This provides crucial information that is difficult to obtain otherwise.
The applications of isotopic tracing extend beyond pharmacology. In organic chemistry, deuterium labeling is a classic technique used to elucidate reaction mechanisms. simsonpharma.comthalesnano.com By observing where the deuterium atom ends up in the product molecules, chemists can infer the pathways of bond formation and cleavage during a reaction. iaea.org The use of deuterated compounds as internal standards in quantitative mass spectrometry is another critical application, enabling more accurate and reliable measurements of target compounds in complex biological samples. thalesnano.com
| Discipline | Application | Information Gained | Reference |
|---|---|---|---|
| Pharmacology/Toxicology | Drug metabolism (ADME) studies. | Identifies metabolic pathways, quantifies metabolites, and understands drug disposition. | researchgate.netresearchgate.net |
| Organic Chemistry | Reaction mechanism elucidation. | Tracks bond-breaking and bond-forming steps in a chemical transformation. | simsonpharma.comiaea.org |
| Analytical Chemistry | Internal standards for mass spectrometry. | Improves the accuracy and precision of quantitative analysis. | thalesnano.com |
| Biochemistry | Elucidation of biosynthetic pathways. | Determines the sequence of enzymatic reactions in the formation of natural products. | marquette.edu |
Synergistic Approaches Combining Experimental and Computational Studies for Enhanced Mechanistic Insight
A deeper understanding of chemical reactions and biological processes is often achieved through the powerful synergy of experimental and computational chemistry. acs.orgnih.gov Isotope labeling, particularly with deuterium, is central to this approach. Experimental measurements of kinetic isotope effects (KIEs)—the change in reaction rate upon isotopic substitution—provide invaluable data about the rate-limiting step of a reaction. iaea.orgacs.org
Computational chemistry allows scientists to model reaction pathways and transition states at the molecular level. acs.org By calculating theoretical KIEs and comparing them with experimental values, researchers can validate or refute proposed mechanisms. acs.org This combined approach provides a much more detailed and robust picture of a reaction mechanism than either method could alone. nih.gov For instance, if a C-H bond is broken in the slowest step of a reaction, substituting that hydrogen with deuterium (as in a molecule synthesized from this compound) will cause a significant decrease in the reaction rate, an effect that can be precisely modeled and calculated. nih.gov
This synergy is crucial in drug design, where understanding how an enzyme metabolizes a drug is key to improving its properties. semanticscholar.org Computational docking can predict how a deuterated drug binds to an enzyme's active site, while experimental metabolic studies quantify the real-world impact of that deuteration. nih.gov Such combined studies can explain unexpected experimental outcomes, predict the effects of deuteration on different molecular scaffolds, and guide the rational design of new, more effective therapeutic agents. acs.orgnih.gov
Q & A
Q. How can researchers optimize the synthesis of 1-Bromobutane-4,4,4-d3 to achieve high isotopic purity?
Q. How do deuterium kinetic isotope effects (KIEs) influence reaction mechanisms involving this compound?
- Methodological Answer : Deuteration at C4 slows reaction rates in SN2 mechanisms due to increased bond strength (C-D vs. C-H). Design experiments comparing kH/kD ratios using:
- Stopped-Flow Kinetics : Measure rate constants for deuterated vs. non-deuterated analogs.
- Isotopic Labeling : Track reaction pathways via GC-MS or ²H NMR. Example: In nucleophilic substitutions, a KIE >1 indicates a primary isotope effect .
Q. How can researchers resolve contradictions in NMR or MS data caused by incomplete deuteration?
- Methodological Answer :
- High-Resolution MS : Identify residual non-deuterated ions (e.g., m/z 139.0 for C4H9Br) and adjust synthesis conditions.
- Deuterium NMR : Use ²H NMR (45.8 MHz) to detect isotopic impurities at C4.
- Control Experiments : Repeat synthesis with rigorously dried reagents to minimize proton exchange .
Q. What methodologies are effective for studying the environmental degradation of this compound?
- Methodological Answer :
- GC-MS Analysis : Monitor degradation products (e.g., butanol-d3 or bromide ions) under simulated environmental conditions (UV exposure, aqueous hydrolysis).
- Isotopic Tracing : Use ²H-labeled compounds to track degradation pathways in soil/water systems.
- Half-Life Calculations : Compare degradation rates with non-deuterated analogs to assess isotopic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
